molecular formula C5H11NO3 B1293784 Isoamyl nitrate CAS No. 543-87-3

Isoamyl nitrate

Cat. No.: B1293784
CAS No.: 543-87-3
M. Wt: 133.15 g/mol
InChI Key: NTHGIYFSMNNHSC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoamyl nitrate, also known as 3-Methylbutyl nitrate, primarily targets the Atrial Natriuretic Peptide Receptor 1 (ANPR1) in humans . This receptor plays a crucial role in the regulation of blood pressure and volume in the cardiovascular system .

Mode of Action

This compound functions as a potent vasodilator . It expands blood vessels, resulting in the lowering of blood pressure . This compound functions as a source of nitric oxide, which signals for relaxation of the involuntary muscles . Adverse effects are related to this pharmacological activity and include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of involuntary muscles, especially the blood vessel walls and the anal sphincter .

Biochemical Pathways

This compound is involved in the nitrogen cycle, a complex interplay among many microorganisms catalyzing different reactions . The core nitrogen cycle involves four reduction pathways and two oxidation pathways . This compound decomposes in the presence of base to give nitrite salts and the isoamyl alcohol .

Pharmacokinetics

This compound vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . The pharmacokinetics of organic nitrates have been well characterized, and few new findings have appeared since the last reviews on this topic .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its ability to lower blood pressure . As an inhalant, it also has a psychoactive effect which has led to illegal drug use .

Action Environment

Environmental factors significantly influence the action of this compound. For instance, the annual average temperature, as a factor of latitude, most significantly affected DNRA abundance, followed by total organic matter (TOM) and C/N ratio . These factors can influence the efficacy and stability of this compound’s action.

Biochemical Analysis

Biochemical Properties

Isoamyl nitrate plays a significant role in biochemical reactions, primarily due to its ability to release nitric oxide (NO). Nitric oxide is a crucial signaling molecule in various physiological processes. This compound interacts with enzymes such as nitric oxide synthase, which catalyzes the production of nitric oxide from L-arginine. This interaction leads to the relaxation of smooth muscles and vasodilation. This compound also interacts with hemoglobin, forming methemoglobin, which can sequester cyanide ions, making it useful as an antidote for cyanide poisoning .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound induces vasodilation by increasing the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation. It also affects the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can alter cellular metabolism by affecting the activity of enzymes involved in energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nitric oxide, which then interacts with various biomolecules. Nitric oxide binds to the heme group of soluble guanylate cyclase, activating the enzyme and increasing the production of cGMP. This cascade results in the relaxation of smooth muscles and vasodilation. This compound also inhibits the activity of certain enzymes, such as cytochrome P450, which can affect drug metabolism. Furthermore, it can modulate gene expression by influencing transcription factors involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can decompose when exposed to light and air. Over time, its effectiveness in inducing vasodilation may decrease due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to oxidative stress and cellular damage, highlighting the importance of controlled usage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces vasodilation and lowers blood pressure without significant adverse effects. At high doses, it can cause toxic effects such as methemoglobinemia, characterized by the presence of methemoglobin in the blood, which reduces the oxygen-carrying capacity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to nitric oxide and subsequent interactions with various enzymes and cofactors. The primary metabolic pathway involves the hydrolytic denitration of this compound, leading to the formation of isoamyl alcohol and nitric oxide. This process is catalyzed by enzymes such as esterases. Nitric oxide produced from this compound can further participate in signaling pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins. Once inside the cells, it can localize to specific compartments such as the cytoplasm and mitochondria. This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily. It can also bind to proteins such as hemoglobin, facilitating its transport in the bloodstream .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can localize to the cytoplasm, where it interacts with enzymes involved in nitric oxide production. It can also target mitochondria, influencing mitochondrial function and energy production. Post-translational modifications, such as nitrosylation, can direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Properties

IUPAC Name

3-methylbutyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHGIYFSMNNHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70110029
Record name Isoamyl nitrate
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Merck Index]
Record name Isoamyl nitrate
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Vapor Pressure

5.44 [mmHg]
Record name Isoamyl nitrate
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CAS No.

543-87-3
Record name Isoamyl nitrate
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Record name Isoamyl nitrate
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Record name 1-Butanol, 3-methyl-, 1-nitrate
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Record name Isoamyl nitrate
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Record name Isopentyl nitrate
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Record name ISOAMYL NITRATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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